molecular formula C17H21ClN2O5S2 B12195697 N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12195697
M. Wt: 432.9 g/mol
InChI Key: GPZILJXGZXXNNX-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide moiety, a 5-chloro-2,4-dimethoxyphenyl substituent, and a 2-methylpropanamide group.

Properties

Molecular Formula

C17H21ClN2O5S2

Molecular Weight

432.9 g/mol

IUPAC Name

N-[3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C17H21ClN2O5S2/c1-9(2)16(21)19-17-20(12-7-27(22,23)8-15(12)26-17)11-5-10(18)13(24-3)6-14(11)25-4/h5-6,9,12,15H,7-8H2,1-4H3

InChI Key

GPZILJXGZXXNNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3OC)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorine and Methoxy Groups: These functional groups are introduced through substitution reactions using reagents like chlorinating agents and methoxylating agents.

    Final Assembly: The final compound is assembled through condensation reactions, often involving amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

In biological research, the compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Spectral Properties

Key comparisons of spectral data and molecular features are summarized below:

Compound Name / Class Key Substituents IR (C=O, CN) cm⁻¹ NMR (¹H/¹³C) Highlights Molecular Formula / Mass (g/mol) Reference
Target Compound 5-Cl-2,4-dimethoxyphenyl, 5,5-dioxide, propanamide Not reported Not reported C₁₉H₂₀ClN₂O₅S₂ (Estimated ~493)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11a) 2,4,6-Trimethylphenyl, CN 2,219 (CN) δ 2.24–2.37 (CH₃), 7.94 (=CH) C₂₀H₁₀N₄O₃S / 386
N-[3-(3-Methylphenyl)-thiadiazol-2-ylidene]-benzamide (4g) 3-Methylphenyl, acryloyl, benzamide 1,690 (C=O) δ 7.52–7.94 (ArH), 1.91 (CH₃) C₂₁H₂₀N₄O₂S / 392
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Trichloroethyl, phenyl-thiadiazole 1,670 (C=O) δ 7.20–10.68 (NH), 1.91 (CH₃) C₁₂H₁₃Cl₃N₄O₂S / 384

Key Observations :

  • Electronic Effects: The 5-chloro and methoxy groups in the target compound may enhance electron-withdrawing and solubility properties compared to methyl or cyano substituents in analogs like 11a and 4g .

Biological Activity

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H18ClN3O4S
  • Molecular Weight : 367.85 g/mol

The compound features a thieno-thiazole core with a chloro-substituted dimethoxyphenyl group, which is critical for its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to inflammation or cancer progression.
  • Receptor Interaction : Docking studies suggest that it interacts with various receptors, potentially modulating neurotransmitter systems or inflammatory responses.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, reducing oxidative stress in cellular models.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. A notable study demonstrated its ability to inhibit cell proliferation in human cancer cell lines (e.g., breast and colon cancer) through apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HT-29 (Colon)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of migration

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15045
IL-612030
IL-1β10020

Case Studies

  • Case Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of the compound on various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with detailed mechanistic studies revealing mitochondrial dysfunction as a key pathway involved in cell death.
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema and inflammatory markers, suggesting its potential therapeutic application in inflammatory diseases.

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